molecular formula C7H14ClNO3 B1382608 2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride CAS No. 1803571-98-3

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

Cat. No.: B1382608
CAS No.: 1803571-98-3
M. Wt: 195.64 g/mol
InChI Key: QGQYMPAEBXFVSP-UHFFFAOYSA-N
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Description

“2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” is a chemical compound with the CAS number 1803571-98-3 . It has a molecular weight of 195.64 g/mol and a molecular formula of C7H14ClNO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not provided in the search results .

Scientific Research Applications

Synthesis and Functionalization

  • The synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from trans-2-(2′-azidocyclohexyloxy)acetic acid involves acylation at the amino group to produce various compounds. This process demonstrates the chemical versatility and potential applications of related amino acid derivatives in organic synthesis (Kikelj et al., 1991).

Drug Development and Analysis

  • New proteinogenic amino acids conjugates of diclofenac were synthesized, highlighting the role of similar amino acid derivatives in drug development and analysis (Shalaby et al., 1998).

Biochemical Research

  • The study of 2-amino-2-deoxy-dl-glyceraldehyde identified an N-acetyl derivative among the degradation products of the ovalbumin glycopeptide. This research underscores the significance of similar amino acid derivatives in understanding biochemical processes (David & Veyrières, 1969).

Antimicrobial Activity

  • The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, closely related to 2-amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, demonstrates its potential in developing new antimicrobial agents (Noolvi et al., 2016).

Biomedical Research

  • The synthesis of unusual cyclobutanol containing dipeptides, like 1-hydroxy-2-aminocyclobutane-1-acetic acid, reveals the compound's potential in biomedical research, especially regarding antibacterial activity (Baldwin et al., 1986).

Coordination Chemistry

  • The synthesis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid explores the compound's applications in coordination chemistry and materials science (Baul et al., 2002).

Amino Acid Chemistry

  • The preparation of L-2-amino-5-arylpentanoic acids, similar to the subject compound, contributes to the field of amino acid chemistry, particularly in understanding the structure and function of constituent amino acids in toxins (Shimohigashi et al., 1976).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.

Properties

IUPAC Name

2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYMPAEBXFVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

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